Identical Performance to Key Alternative in High-Yield Bisindolylmaleimide Synthesis
In a direct head-to-head comparison for the synthesis of bisindolylmaleimides, a key structural motif in kinase inhibitors, 2,3-dichloro-N-methylmaleimide and 2,3-dichloromaleimide were both found to react with indole Grignard reagents to yield products in the same 65-95% range .
| Evidence Dimension | Synthetic Yield |
|---|---|
| Target Compound Data | 65-95% yield |
| Comparator Or Baseline | 2,3-dichloromaleimide |
| Quantified Difference | None (Identical performance range) |
| Conditions | Reaction of indole Grignard reagent with the respective dihalomaleimide. |
Why This Matters
This demonstrates that 2,3-dichloro-N-methylmaleimide is a drop-in equivalent to 2,3-dichloromaleimide for this critical transformation, but with the crucial advantage of an N-protected imide, preventing side reactions in multi-step sequences.
